11-Deoxy-PGE1

Descripción

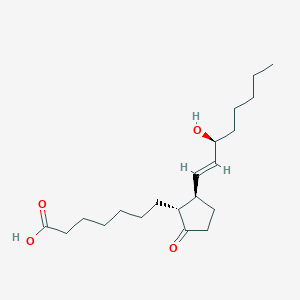

Structure

3D Structure

Propiedades

IUPAC Name |

7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-18,21H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNOTBLPQOITGU-LDDQNKHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CCC(=O)C1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317623 | |

| Record name | 11-Deoxy-PGE1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37786-00-8 | |

| Record name | 11-Deoxy-PGE1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37786-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Deoxyprostaglandin E1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037786008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Deoxy-PGE1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-DEOXYPROSTAGLANDIN E1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG6237D2HO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 11 Deoxy Prostaglandin E1

Synthesis of Novel 11-Deoxy-Prostaglandin E1 Analogues

The core structure of 11-Deoxy-PGE1 has been modified to create a wide array of novel analogues with potentially altered biological activity profiles. These syntheses often leverage the established methodologies like conjugate addition and extend them to incorporate new functional groups or heterocyclic scaffolds.

Notable examples include:

11-Substituted Derivatives: By employing a Michael-type addition of thiols to prostaglandin (B15479496) A (PGA) series compounds, or by using the lithiocuprate conjugate addition process, various 11-substituted derivatives have been prepared. An example is l-11-deoxy-11α-[(2-hydroxyethyl)thio]prostaglandin E2 methyl ester. researchgate.net

Aza-Prostaglandins: Nitrogen atoms have been incorporated into the cyclopentane (B165970) ring to create heterocyclic analogues. The synthesis of 11-deoxy-8-azaprostaglandin E1 was achieved, representing a significant structural modification where the C8 carbon is replaced by a nitrogen atom. mdpi.com

Glycosidated Ethers: To modify the properties of the molecule, sugar moieties have been attached. The synthesis of glycosidated omega-hydroxyalkyl ethers of 11-deoxyprostaglandin E1 has been reported, where a glycoside is linked to the core structure through a polymethylene chain. acs.org

Parallel Synthesis: To rapidly generate a library of diverse derivatives, parallel synthesis techniques have been applied. One such approach introduced diversity in the upper (α) side chain via Suzuki coupling, followed by the addition of various lower (ω) side chains as higher-order cuprates, leading to 26 distinct PGE1 analogues. nih.gov This methodology is readily adaptable for creating libraries of this compound analogues.

Table 2: Examples of Synthesized this compound Analogues

| Analogue Class | Specific Example | Key Synthetic Feature | Reference |

|---|---|---|---|

| 11-Substituted | 11-deoxy-11α-[(2-hydroxyethyl)thio]prostaglandin E2 methyl ester | Michael-type addition of a thiol | researchgate.net |

| Heterocyclic | 11-deoxy-8-azaprostaglandin E1 | Construction of a pyrrolidinone core | mdpi.com |

| Glycosidated | omega-hydroxyalkyl glycoside of this compound | Coupling of PG potassium salt with an ω-iodoalkylglycoside | acs.org |

13,14-Dihydro Derivatives

The chemical saturation of the 13,14-double bond in the ω-side chain of prostaglandins (B1171923) leads to 13,14-dihydro derivatives. These analogues are of significant interest as they often exhibit modified biological activity and metabolic profiles compared to their unsaturated counterparts. The metabolic inactivation of many primary prostaglandins begins with the oxidation of the C-15 hydroxyl group, followed by the reduction of the 13,14-double bond. nih.gov Synthesizing the 13,14-dihydro derivatives directly allows for the exploration of compounds that mimic these natural metabolites or resist certain metabolic pathways.

A total synthesis for racemic (dl)-11-deoxy-PGE1 and its 13,14-dihydro derivative was developed by Bagli and Bogri. nih.govacs.org A key feature of this synthetic approach was a photoannelation reaction. The transformation of the resulting diketone intermediate yielded various prostanoic acid derivatives, including the target 13,14-dihydro compound. nih.gov Another approach involves the catalytic hydrogenation of a precursor containing both the 5,6- and 13,14-double bonds. While selective hydrogenation of the 5,6-double bond is possible, conditions can be tuned to achieve reduction of the 13,14-double bond as well, leading to the dihydro derivative. lew.ro This method requires careful purification to separate the desired product from starting material and other hydrogenation products. lew.ro

Table 1: Synthetic Approaches to 13,14-Dihydro Derivatives of this compound

| Method | Key Reaction | Precursor Type | Reference |

|---|---|---|---|

| Total Synthesis | Photoannelation | Unsaturated ketones | nih.gov, acs.org |

Heterocyclic Prostaglandins: 11-Deoxy-8-azaprostaglandin E1 and Related Structures

The replacement of carbon atoms with heteroatoms in the prostaglandin scaffold is a common strategy to create analogues with distinct chemical and biological properties. The substitution of the C-8 carbon with a nitrogen atom gives rise to 8-azaprostaglandins. These compounds have been investigated for their unique pharmacological profiles.

The synthesis of 11-deoxy-8-azaprostaglandin E1 has been achieved through various routes. One notable synthesis was reported by Zoretic, Branchaud, and Sinha. acs.org Their approach provides a stereocontrolled synthesis of this heterocyclic analogue. An alternative strategy involves the synthesis of a key intermediate for 11-deoxy-8-azaprostaglandin E1, as described by Barco and colleagues. acs.org This highlights the modular nature of prostaglandin synthesis, where different fragments can be combined to build the final complex structure. These syntheses often rely on building the azacyclopentanone core first, followed by the attachment of the α and ω side chains.

Table 2: Research Findings on the Synthesis of 11-Deoxy-8-azaprostaglandin E1

| Research Focus | Key Synthetic Feature | Investigators | Reference |

|---|---|---|---|

| Total Synthesis | Stereocontrolled route | Zoretic, Branchaud, and Sinha | acs.org |

Fluorinated Analogues: 11-Deoxy-10,10-difluoro-8-aza-PGE1

Fluorination is a powerful tool in medicinal chemistry used to modulate the electronic properties, metabolic stability, and binding affinity of bioactive molecules. The introduction of fluorine atoms into the prostaglandin framework has led to the development of potent and selective analogues.

Building upon the 11-deoxy-8-aza-PGE1 scaffold, researchers have synthesized fluorinated derivatives to enhance their biological activity. A significant example is 11-Deoxy-10,10-difluoro-8-aza-PGE1. A study by Barrett et al. detailed the synthesis of this compound and found that the introduction of a difluoromethylene group at the 10-position (adjacent to the lactam carbonyl in the 8-aza structure) significantly improved binding and activity at the EP4 receptor. acs.org This strategic placement of the fluorine atoms demonstrates how subtle structural modifications can lead to profound changes in the pharmacological profile of a prostaglandin analogue. acs.org

Table 3: Details of 11-Deoxy-10,10-difluoro-8-aza-PGE1

| Compound | Structural Modification | Reported Outcome | Reference |

|---|

Prostaglandin E Receptor Ep Receptor Pharmacology of 11 Deoxy Prostaglandin E1

Agonistic Profile of 11-Deoxy-Prostaglandin E1 across EP Receptor Subtypes (EP1, EP2, EP3, EP4)

11-Deoxy-PGE1 is generally characterized as an agonist at the EP receptors, though its profile of selectivity is not uniformly defined across scientific literature. Some research describes it as a non-selective agonist of the prostaglandin (B15479496) E2 receptors, specifically the EP2, EP3, and EP4 subtypes. ncats.io This non-selective profile is supported by findings that it stimulates the release of cyclic AMP (cAMP) in Jurkat cells, a T-cell line. ncats.iocaymanchem.com

Further delineating its activity, one study characterized its specificity across subtypes with a rank order of EP2 > EP4 > EP3 > EP1. sci-hub.se In contrast, other studies have identified it as a selective agonist for more specific receptor subtypes. For instance, it has been referred to as a selective EP2 agonist in the context of aromatase regulation in human adipose stromal cells. oup.com In studies on human keratinocytes, it has been described as a selective agonist for both EP2 and EP4 receptors. nih.gov Additionally, in the renal afferent arteriole, this compound is noted as a potent EP4 agonist, while also being an EP2 agonist. ahajournals.org

Early reports on the pharmacology of this compound indicated that it acts as a selective agonist for the EP2 receptor. caymanchem.com This selectivity has been noted in various biological contexts. For example, it is identified as an EP2-selective agonist in studies of aldosterone (B195564) release from cultured bovine adrenal zona glomerulosa cells. nih.gov

In research on human nonpigmented ciliary epithelial cells, the compound's activity was consistent with the pharmacological profile of an EP2 receptor, which stimulates adenylyl cyclase. capes.gov.br Further studies have classified it as an EP2-receptor agonist when investigating its inhibitory effects on superoxide (B77818) generation in human neutrophils. nih.gov Its role as a selective EP2 agonist was also highlighted in experiments examining aromatase activity in human breast stromal cells. oup.com

While many studies point to its activity at EP2 and EP4 receptors, later research has demonstrated that this compound also exhibits selectivity for the mouse EP3 receptor. caymanchem.comcaymanchem.com At this particular receptor subtype, it is considered to be essentially equipotent to PGE1. caymanchem.combiocompare.com In a comparison of various prostaglandin analogs, the affinity of this compound for the mouse EP3 receptor was found to be high, ranking just below PGE2 and PGE1. annualreviews.org

Binding affinity studies using cloned mouse prostanoid receptors expressed in Chinese hamster ovary cells have provided specific affinity constants (Ki values) for this compound. These values quantify the compound's binding affinity for each of the four EP receptor subtypes. The reported Ki values demonstrate a particularly high affinity for the EP3 receptor, followed by the EP4 and EP2 receptors, and a significantly lower affinity for the EP1 receptor. caymanchem.comcaymanchem.com Specifically, the Ki for the EP4 receptor is 23 nM and for the EP2 receptor is 45 nM. dtic.mil

| Mouse EP Receptor Subtype | Affinity Constant (Ki) in nM |

|---|---|

| EP1 | 600 caymanchem.comcaymanchem.com |

| EP2 | 45 caymanchem.comcaymanchem.com |

| EP3 | 1.1 caymanchem.comcaymanchem.com |

| EP4 | 23 caymanchem.comcaymanchem.com |

When compared to the endogenous ligand Prostaglandin E2 (PGE2), this compound generally exhibits lower potency. Early studies noted that it is effective at much higher concentrations than PGE2. caymanchem.com In functional assays, this compound showed greater relaxant activity compared to its contractile activity when compared with PGE2. nih.gov

Quantitative comparisons of potency further illustrate this difference. In studies of aldosterone release, the ED50 for PGE2 was 300 nmol/L, whereas for this compound it was 2 µmol/L (2000 nmol/L). nih.gov Similarly, in human nonpigmented ciliary epithelial cells, the EC50 for PGE2 was 67 nM, while for this compound it was 500 nM. capes.gov.br This difference in potency is also reflected in their binding affinities for mouse EP receptors, where PGE2 consistently shows a higher affinity (lower Ki value) than this compound. dtic.mil

| Compound | Mouse EP2 Ki (nM) | Mouse EP4 Ki (nM) |

|---|---|---|

| This compound | 45 dtic.mil | 23 dtic.mil |

| Prostaglandin E2 (PGE2) | 12 dtic.mil | 1.9 dtic.mil |

Receptor Binding Kinetics and Displacement Studies

The understanding of this compound's interaction with EP receptors is largely based on receptor binding and displacement studies. The affinity constants (Ki values) are determined through experiments that measure the concentration of the compound required to displace a radiolabeled ligand from the receptor.

A significant portion of the available binding data for this compound at mouse prostanoid receptors comes from comprehensive studies where the ligand binding specificities of numerous prostanoids were evaluated on cloned receptors expressed in cell lines. physiology.org In these studies, this compound demonstrated affinities for the EP2, EP3, and EP4 receptors. sci-hub.sephysiology.org The rank order of affinity for the mouse EP4 receptor was determined to be PGE2 > PGE1 > this compound. physiology.org These displacement studies are crucial for establishing the pharmacological profile and relative selectivity of synthetic analogs like this compound.

Structure-Activity Relationship Investigations within 11-Deoxy Prostaglandin Series

Systematic investigations into the structure-activity relationships (SAR) of the 11-deoxy prostaglandin series have provided critical insights into how molecular modifications influence biological activity. The removal of the hydroxyl group at the C-11 position is a foundational change that differentiates this series from natural prostaglandins (B1171923) like PGE1.

Studies have shown that the absence of the C-11 hydroxyl group generally lowers the biological activity compared to the parent compounds, PGE1 and PGF1α. nih.gov However, further modifications to the 11-deoxy scaffold can dramatically alter the pharmacological profile, sometimes resulting in compounds with opposing effects. nih.gov Key structural modifications and their observed effects are summarized below.

| Structural Modification | Effect on Biological Activity |

| Epimerization at C-15 | Converts the vasodepressor and bronchodilator activities of 11-deoxy PGE1 to vasopressor and bronchoconstrictor activities. nih.gov |

| Methylation at C-15 | In 11-deoxy PGF1α, this modification increases and prolongs vasopressor and bronchoconstrictor activity. nih.gov |

| Modification at C-9 | A keto (as in 11-deoxy PGE1) or β-hydroxy group imparts vasodepressor and bronchodilator activity. An α-hydroxy group leads to vasopressor and bronchoconstrictor activity. nih.gov |

| Extension of ω-chain | Adding two methylene (B1212753) groups to the ω-chain of 11-deoxy PGF1α and its derivatives radically reduces activity. nih.gov |

| Introduction of ω-chain phenoxy group | The analog (±)-11-Deoxy-16-phenoxy-17,18,19,20-tetranor-prostaglandin E1 is reported to be a highly potent and selective anti-ulcer agent. researchgate.net |

| Thia-substitution | Certain dl-11-deoxy-3-thiaprostaglandins exhibit interesting bronchodilator activity. nih.gov |

| Modification at C-10 | The methyl ester of (+/-)-11-deoxy-10-hydroxyprostaglandin E1 was found to be approximately as active as PGE1 in inducing bronchoconstriction but less active as a uterine stimulant and vasodepressor. nih.gov |

These findings demonstrate that the biological profile of 11-deoxy prostaglandins is highly sensitive to stereochemistry and the nature of substituents on both the cyclopentane (B165970) ring and the side chains. nih.gov Small structural variations can lead to significant differences in potency and the type of physiological response. nih.gov

Cellular and Molecular Mechanisms Mediated by 11 Deoxy Prostaglandin E1 in Vitro Studies

Signaling Pathway Modulation

11-Deoxy-PGE1 exerts its influence by modulating intracellular signaling cascades that are fundamental to cellular communication and response. Its interactions primarily involve G protein-coupled receptors, leading to the activation of second messenger systems, including cyclic AMP and calcium signaling pathways.

This compound has been shown to be an activator of the adenylate cyclase (AC) pathway, leading to the synthesis of the second messenger cyclic AMP (cAMP). sigmaaldrich.com Cellular levels of cAMP are determined by the balance between its synthesis by AC and its degradation by cAMP phosphodiesterases. sigmaaldrich.com The activation of this pathway is a central component of many signal transduction processes mediated by G protein-coupled receptors. sigmaaldrich.commerckmillipore.com

Research demonstrates that this compound stimulates the release of cAMP in Jurkat T-cells with a half-maximal effective concentration (EC₅₀) of 0.25 µM. caymanchem.com In studies involving rat renal epithelial cells (NRK-52E), the broader cAMP pathway has been implicated in cell proliferation. um.es Treatment with forskolin, a direct activator of adenylate cyclase, resulted in a significant increase in the number of NRK-52E cells. merckmillipore.comum.es This suggests that the proliferative effects observed with prostaglandin (B15479496) E2 (PGE2) and its analogues like this compound are mediated, at least in part, through the cAMP signaling cascade. um.es The activation of cAMP typically leads to the activation of downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates various substrate proteins to elicit a cellular response. nih.govfrontiersin.org

While direct studies on this compound's effect on calcium mobilization are limited, research on related E-series prostaglandins (B1171923) provides insight into this pathway. Prostaglandin E1 (PGE1) and Prostaglandin E2 (PGE2) have been shown to increase the intracellular free calcium concentration ([Ca²⁺]i) in various cell types. nih.govnih.gov In human erythroleukemia cells, this increase in [Ca²⁺]i occurs over the same concentration range that stimulates phospholipase D (PLD) activation. nih.gov The mobilization of calcium in response to these prostaglandins involves both the influx of calcium from the extracellular medium and its release from intracellular stores. nih.govnih.gov

The signaling process is often mediated by G proteins, as pretreatment of cells with pertussis toxin can inhibit the prostaglandin-stimulated increase in [Ca²⁺]i. nih.gov Furthermore, activation of the prostaglandin EP1 receptor subtype, for which this compound has a low affinity, is known to be linked to the positive regulation of cytosolic calcium ion concentration. caymanchem.comwikipedia.org These findings collectively suggest that the broader family of E-series prostaglandins can modulate intracellular calcium levels, a critical second messenger involved in numerous cellular functions.

This compound functions by binding to and activating G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that transduce extracellular signals into intracellular responses. expasy.orgnih.gov While initially considered a selective agonist for the EP₂ receptor, subsequent studies revealed that this compound is a non-selective agonist that interacts with multiple prostanoid EP receptor subtypes. caymanchem.com

Its binding affinity varies across different EP receptors. In studies using cloned mouse prostanoid receptors expressed in Chinese hamster ovary cells, this compound demonstrated the highest affinity for the EP₃ receptor subtype, where it was nearly as potent as PGE1. caymanchem.com It also shows significant affinity for the EP₄ and EP₂ receptors, but a much lower affinity for the EP₁ receptor. caymanchem.com In studies on rat renal epithelial cells, this compound is often utilized as an EP₄ receptor agonist, highlighting the functional importance of this specific interaction in renal cell biology. um.es

Table 1: Binding Affinity (Ki) of this compound for Mouse Prostanoid Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| EP₁ | 600 |

| EP₂ | 45 |

| EP₃ | 1.1 |

| EP₄ | 23 |

| Data sourced from Kiriyama et al. (1997) as cited by Cayman Chemical. caymanchem.com |

Effects on Cellular Processes in Specific Cell Lines

The modulation of signaling pathways by this compound translates into tangible effects on cellular behavior, which have been characterized in specific cell line models.

In vitro studies using the normal rat kidney epithelial cell line, NRK-52E, have demonstrated that this compound influences cell proliferation and survival. um.es When NRK-52E cells were incubated with this compound, a dose-dependent and significant increase in cell number was observed. um.es This effect points to a role for this compound in promoting the growth or survival of renal epithelial cells, likely through its action as an EP₄ receptor agonist. um.es

Table 2: Effect of this compound on NRK-52E Cell Number

| Concentration of this compound (nM) | Effect on Cell Number |

| 1 | Significant Increase |

| 10 | Significant Increase |

| 100 | Significant Increase |

| Data reflects a dose-dependent, significant increase compared to control. um.es |

Further investigation into the mechanism behind the increased cell number in NRK-52E cultures revealed that this compound mediates its effects by inhibiting cell death and modulating the cell cycle. um.es Treatment with this compound led to a decrease in apoptosis. um.es The hallmark of programmed cell death, apoptosis, is a critical process in tissue homeostasis and response to injury. nih.gov

Concurrently, this compound-treated NRK-52E cells were found to undergo G0/G1 phase arrest. um.es The cell cycle is a tightly regulated process, and arrest at the G0/G1 checkpoint prevents cells from entering the DNA synthesis (S) phase, often as a response to external signals or to allow for cellular repair before proliferation. nih.govnih.gov The combined effect of inhibiting apoptosis and inducing G0/G1 arrest suggests that this compound may play a role in promoting a state of cell survival and regeneration in renal epithelial cells, rather than stimulating uncontrolled proliferation. um.es

Renal Epithelial Cell Responses (e.g., NRK-52E cells)

Regulation of Epithelial-Mesenchymal Transition (EMT) Markers

The direct influence of this compound on the regulation of epithelial-mesenchymal transition (EMT) markers has not been extensively detailed in the reviewed scientific literature. However, studies on the closely related compound Prostaglandin E2 (PGE2) reveal a complex and context-dependent role in EMT.

EMT is a biological process where epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire mesenchymal properties, including increased motility and invasiveness. This transition is characterized by the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as vimentin (B1176767) and fibronectin. nih.govnih.gov

Research on PGE2 has shown it can have contradictory effects on EMT depending on the cell type and conditions. In some instances, PGE2 acts as an inhibitor of EMT. For example, in Madin-Darby canine kidney (MDCK) cells, PGE2 was found to completely block the EMT induced by transforming growth factor-β1 (TGF-β1). capes.gov.brnih.govnih.gov This inhibitory effect appears to be mediated through the EP2 receptor. nih.govnih.gov Conversely, other studies have demonstrated that PGE2 can promote EMT. In hepatocellular carcinoma cells, PGE2 has been shown to enhance invasion by inducing EMT-related transcription factors. nih.gov These findings suggest that the broader class of E-series prostaglandins can be significant modulators of the EMT process, although the specific role of this compound remains to be fully elucidated.

Modulation of Cell Proliferation/Cell Number

This compound has been identified as a modulator of cell number, particularly in bone marrow cultures. In studies using rat bone marrow cells, Prostaglandin E2 (PGE2) was shown to be bone-anabolic, stimulating an increase in the number of osteogenic cells. This effect was found to be mimicked by this compound, indicating a shared mechanism of action.

The research suggests that PGE2, and by extension this compound, exerts an anti-apoptotic effect on bone marrow stromal cells (BMSCs), which leads to an increase in their number and subsequent potential for osteoblastic differentiation. The effect of PGE2 on increasing the number of adherent BMSCs was concentration-dependent and mediated through the EP4 receptor. This action involved the stimulation of sphingosine (B13886) kinase (SPK) activity and a reduction in the activity of caspase-3 and -8.

Table 1: Effect of Prostaglandin Analogs on Rat Bone Marrow Stromal Cell (BMSC) Number This table is based on findings for PGE2, an effect that was reported to be mimicked by this compound.

| Compound | Concentration | Observed Effect on BMSC Number | Mediating Receptor | Reference |

|---|---|---|---|---|

| PGE2 | 100 nM | 2-3 fold increase in adherent cells | EP4 | |

| This compound | Not Specified | Mimicked the effect of PGE2 | EP4 |

Corneal Endothelial Cell Physiology (e.g., Rabbit Corneal Endothelium)

Influence on Cell Shape and Prevention of Cellular Elongation

While direct studies on this compound are limited in this context, research on Prostaglandin E2 (PGE2) provides significant insights into the role of E-series prostaglandins in maintaining the morphology of corneal endothelial cells. The corneal endothelium is a single layer of predominantly hexagonal cells crucial for maintaining corneal transparency.

In vitro studies using cultured rabbit corneal endothelial cells have demonstrated that endogenous synthesis of PGE2 is necessary for the maintenance of their characteristic polygonal shape. capes.gov.br When the synthesis of PGE2 is blocked, for instance by indomethacin, the cells undergo a change in shape, becoming elongated and stellate. capes.gov.br This elongation can be reversed, and the normal polygonal morphology restored, by the addition of exogenous PGE2 to the culture medium. capes.gov.br This finding underscores the importance of PGE2 in preventing cellular elongation and preserving the structural integrity of the corneal endothelial monolayer.

Adrenal Zona Glomerulosa Cell Function (e.g., Bovine Adrenal Zona Glomerulosa Cells)

Stimulation of Aldosterone (B195564) Release

In vitro studies have clearly demonstrated that this compound stimulates the release of aldosterone from bovine adrenal zona glomerulosa cells. The zona glomerulosa is the outermost layer of the adrenal cortex responsible for producing mineralocorticoids, primarily aldosterone.

This compound acts as a selective agonist for the EP2 receptor. Its binding to this receptor initiates a signaling cascade that results in steroidogenesis. Research has shown that both Prostaglandin E2 (PGE2) and this compound stimulate aldosterone release in a concentration-dependent manner. The stimulatory effect involves an increase in both intracellular and extracellular cyclic AMP (cAMP) and a subsequent rise in intracellular calcium, which appears to be a distal mediator in the signaling pathway.

Table 2: Stimulation of Aldosterone Release by this compound in Bovine Adrenal Zona Glomerulosa Cells

| Compound | Mechanism | Effective Dose (ED50) | Mediating Receptor | Reference |

|---|---|---|---|---|

| This compound | Stimulation of aldosterone release | 2 µmol/L | EP2 |

Osteoblastic Cell Differentiation (e.g., Rat Bone Marrow Cultures)

The role of this compound and related prostaglandins in osteoblastic differentiation from rat bone marrow cultures is multifaceted. As noted previously, this compound mimics the effect of PGE2 in increasing the number of bone marrow stromal cells, a process considered a prerequisite for subsequent osteoblastic differentiation.

However, studies on Prostaglandin E1 (PGE1) suggest a more complex influence on the maturation process of osteoblasts. While both PGE1 and PGE2 stimulate the proliferation of osteoblast-like cells from rat bone marrow, they appear to have divergent effects on their differentiation. One study found that PGE1 inhibited the activity of alkaline phosphatase (a marker of early osteoblast differentiation) while markedly increasing the synthesis of osteocalcin (B1147995) (a marker of later-stage, mature osteoblasts). In contrast, PGE2 enhanced alkaline phosphatase activity. Morphologically, PGE1 did not alter the polygonal shape of the osteoblast-like cells, whereas PGE2 induced cellular elongation. These findings suggest that PGE1 may slow down certain aspects of early osteoblast maturation while promoting others.

Table 3: Effects of Prostaglandin E1 on Differentiation Markers in Rat Bone Marrow Osteoblast-Like Cells

| Compound | Effect on Alkaline Phosphatase Activity | Effect on Osteocalcin Synthesis | Effect on Cell Morphology | Reference |

|---|---|---|---|---|

| PGE1 | Inhibited | Markedly raised | Did not alter polygonal shape |

Anabolic Effects and Mineralized Nodule Formation

Prostaglandins of the E series, including the parent compound Prostaglandin E1 (PGE1), have demonstrated anabolic effects on bone. nih.govsdu.dk In cultures of rat calvarial cells, PGE1 has been shown to significantly increase the formation of bone nodules, which are indicative of new bone formation. nih.gov This process involves the induction of nodule formation by a population of cells that would not typically produce them. nih.gov Furthermore, PGE1 has been observed to accelerate the mineralization of the bone matrix. nih.govsdu.dk While direct studies on this compound and mineralized nodule formation are limited, its role as a PGE receptor agonist suggests a potential contribution to these anabolic processes.

Alkaline Phosphatase Activity Enhancement

A key indicator of osteoblast differentiation and activity is the enzyme alkaline phosphatase (ALP). researchgate.net Research on osteoblastic cells, such as the MC3T3-E1 clone, has shown that PGE1 can stimulate ALP activity. This stimulation is dose-dependent and is associated with an increase in intracellular cyclic AMP (cAMP) levels. The induction of ALP activity by PGE1 suggests a role in the differentiation of osteoblasts and subsequent bone formation. As an EP2/EP4-specific agonist, this compound has been found to induce a dose-dependent production of cAMP. This mechanistic link suggests that this compound contributes to the enhancement of ALP activity in osteoblasts.

Table 1: Effect of Prostaglandin E1 on Alkaline Phosphatase Activity

| Cell Line | Treatment | Effect on ALP Activity | Associated Mechanism |

|---|---|---|---|

| MC3T3-E1 Osteoblastic Cells | Prostaglandin E1 | Stimulated | Increase in intracellular cAMP |

| Osteoblastic Cells | This compound | Induces cAMP production | cAMP is a known inducer of ALP activity |

Recruitment of Osteogenic Precursors

The recruitment of osteogenic precursors to sites of bone formation is a critical step in both bone development and repair. While various growth factors and signaling molecules have been shown to induce the migration of these precursor cells in vitro, there is currently a lack of direct scientific evidence specifically linking this compound to the recruitment of osteogenic precursors. Further research is needed to elucidate any potential role of this compound in osteoprogenitor cell chemotaxis and migration.

Microglial Activation and Inflammatory Response (e.g., Rat Microglia)

Beyond its effects on bone, this compound has been investigated for its role in modulating inflammatory responses within the central nervous system, particularly concerning microglial activation.

Reduction of Lipopolysaccharide-Induced Interleukin-1β (IL-1β) Production

In cultured rat microglia, this compound has been shown to play a role in mitigating the inflammatory response. Specifically, as an EP2 agonist, it significantly reduces the production of Interleukin-1β (IL-1β) that is induced by lipopolysaccharide (LPS), a potent inflammatory stimulator. This reduction in IL-1β, a key pro-inflammatory cytokine, is mediated through the EP2 receptor subtype and is likely signaled via an increase in cyclic AMP (cAMP).

Table 2: Effect of this compound on LPS-Induced IL-1β Production in Rat Microglia

| Treatment | Agonist Specificity | Effect on IL-1β Production |

|---|---|---|

| This compound | EP2/EP4-specific | Reduced |

Chondrosarcoma Cell Behavior (e.g., Human Chondrosarcoma Cells)

The influence of this compound has also been explored in the context of cancer cell behavior, specifically in human chondrosarcoma cells.

Human Erythroleukemia Cell Response (e.g., HEL cells)

In vitro studies utilizing the human erythroleukemia (HEL) cell line, which exhibits characteristics of platelet/megakaryocytic cells, have revealed specific cellular and molecular responses to certain prostaglandins. These investigations have been instrumental in characterizing the unique prostanoid receptor landscape on these cells and the subsequent intracellular signaling cascades that are activated.

Novel Prostanoid Receptor Profile and Calcium Mobilization

Studies have demonstrated that while both prostaglandin E1 (PGE1) and the prostacyclin analog iloprost (B1671730) can increase cyclic AMP (cAMP) levels in HEL cells, they modulate intracellular calcium concentration ([Ca2+]i) through different pathways. nih.gov Iloprost was found to potentiate the increase in [Ca2+]i induced by thrombin, an effect associated with calcium influx and mediated by Gs proteins. nih.gov

In contrast, PGE1 directly increases basal [Ca2+]i. nih.gov This action is sensitive to pertussis toxin, indicating the involvement of a Gi/o protein. The mechanism involves the stimulation of inositol (B14025) phosphate (B84403) generation, which leads to the mobilization of calcium from intracellular stores. nih.gov This distinct pathway of calcium mobilization, coupled with the specific order of potency of various prostaglandin analogs, points to the existence of a novel prostanoid receptor in HEL cells. nih.gov

The potency of various prostaglandins in inducing an increase in [Ca2+]i in HEL cells further supports the presence of a novel receptor, as the observed order of potency does not match that of any known prostanoid receptor. nih.gov Among the analogs tested, 11-deoxy-16,16-dimethyl PGE2 was found to be the most potent. nih.gov

| Prostaglandin Analog | Potency in Increasing [Ca2+]i in HEL cells |

| 11-deoxy-16,16-dimethyl PGE2 | Most Potent (EC50 = 28 nM) nih.gov |

| Prostaglandin E1 (PGE1) | Active at 10⁻⁷ to 10⁻⁵ M nih.gov |

This evidence strongly suggests that HEL cells express at least two functionally distinct prostaglandin receptors coupled to intracellular calcium regulation: a putative IP receptor linked to Gs proteins that enhances calcium influx, and a novel prostanoid receptor that activates a pertussis toxin-sensitive pathway to mobilize intracellular calcium via phospholipase C stimulation. nih.gov

Preclinical in Vivo Studies of 11 Deoxy Prostaglandin E1 in Animal Models

Renal System Pathophysiology

Impact on Glomerulosclerosis and Tubulointerstitial Fibrosis in Diabetic Models (e.g., STZ-induced diabetic mice)

Research in animal models of diabetic kidney disease has explored the role of specific prostaglandin (B15479496) E2 (PGE2) receptor agonists, such as 11-Deoxy-PGE1, in the progression of renal pathology. In a study utilizing streptozotocin (B1681764) (STZ)-induced diabetic mice, the administration of this compound, a selective EP4 agonist, was found to promote the development of glomerulosclerosis and tubulointerstitial fibrosis. nih.gov This effect suggests a potential pathway through which EP4 receptor activation may contribute to the structural damage observed in diabetic nephropathy. The mechanism underlying this pro-fibrotic effect is thought to possibly involve the cytokine Interleukin-6 (IL-6). nih.gov

Diabetic nephropathy is characterized by progressive changes within the kidney, including the thickening of the glomerular basement membrane and an expansion of the mesangial matrix, which can lead to nodular glomerulosclerosis. nih.govmdpi.com These structural alterations are often accompanied by tubular atrophy and interstitial fibrosis, which are key contributors to the decline in renal function. nih.gov

Table 1: Effect of this compound in STZ-Induced Diabetic Mice

| Compound | Animal Model | Observed Effects | Potential Mediator |

|---|---|---|---|

| This compound | STZ-induced diabetic mice | Promoted glomerulosclerosis and tubulointerstitial fibrosis | Interleukin-6 (IL-6) nih.gov |

Modulation of Renal Afferent Arteriole Vasoreactivity and Vasodilation

Studies on isolated renal microvessels have demonstrated that this compound exerts a potent vasodilatory effect on the renal afferent arteriole. This vessel plays a crucial role in regulating glomerular blood flow and filtration pressure. The vasodilatory action of this compound was observed to mimic that of prostaglandin E2 (PGE2), which is a known modulator of renal hemodynamics.

Further investigation into the mechanism of action revealed that the vasodilation induced by this compound is mediated through the activation of the EP4 receptor subtype. This is supported by the finding that this compound is a potent agonist for the EP4 receptor. The activation of EP4 receptors is linked to the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP), which leads to smooth muscle relaxation and vasodilation.

Respiratory System Effects

Bronchodilator Activity in Isolated Tracheal Strips (e.g., guinea pig)

In vitro studies using isolated tracheal strips from guinea pigs have shown that 11-deoxyprostaglandins possess bronchodilator properties. One such compound, identified as AY 23,578, demonstrated the ability to relax the tracheal smooth muscle. nih.gov When compared to prostaglandin E2 (PGE2), another prostanoid with known bronchodilator effects, AY 23,578 was found to be less potent in this preparation. nih.gov Specifically, PGE2 was determined to be approximately six times more potent than AY 23,578 in causing relaxation of the isolated guinea pig tracheal strip. nih.gov

Table 2: Comparative Potency of Bronchodilators on Isolated Guinea Pig Trachea

| Compound | Effect | Relative Potency |

|---|---|---|

| AY 23,578 (an 11-deoxyprostaglandin) | Relaxation of tracheal strip | Less potent than PGE2 nih.gov |

| Prostaglandin E2 (PGE2) | Relaxation of tracheal strip | ~6 times more potent than AY 23,578 nih.gov |

| Isoproterenol | Relaxation of tracheal strip | Potent bronchodilator nih.gov |

Inhibition of Histamine-Induced Bronchoconstriction

The potential of 11-deoxyprostaglandins to counteract bronchoconstriction has been evaluated in animal models. In anesthetized guinea pigs, the 11-deoxyprostaglandin AY 23,578 was shown to be effective in inhibiting the bronchoconstriction induced by histamine (B1213489). nih.gov In these experiments, where changes in tracheal pressure were used to measure the degree of bronchoconstriction, AY 23,578 demonstrated a potency comparable to that of both prostaglandin E2 (PGE2) and the well-established beta-adrenergic agonist, isoproterenol. nih.gov Furthermore, when administered as an aerosol to conscious guinea pigs, AY 23,578 provided significant protection against convulsions induced by histamine aerosol, further supporting its bronchodilator activity in vivo. nih.gov

Cardiovascular System Responses

The cardiovascular effects of this compound derivatives have been investigated in animal models. A study involving the compound M&B 28,767, which is (+/-)-11-deoxy-16-phenoxy-17,18,19,20-tetranor prostaglandin E1, revealed complex and dose-dependent responses in anesthetized rats. nih.gov

Intravenous administration of M&B 28,767 resulted in an immediate and dose-related thrombocytopenia, a condition characterized by a decrease in the number of platelets in the blood. nih.gov This effect was found to be equipotent to that of U-46619, a thromboxane (B8750289) A2 mimetic. nih.gov

The blood pressure response to M&B 28,767 was biphasic. At lower doses, transient and statistically non-significant pressor effects (an increase in blood pressure) were observed in some animals. nih.gov In contrast, higher doses invariably produced sharp depressor effects, leading to a decrease in blood pressure. nih.gov In vitro, M&B 28,767 caused potent, dose-related contractions of isolated rabbit aorta and mesenteric artery strips. nih.gov It also induced rapid and irreversible aggregation of both rat and human platelets in platelet-rich plasma. nih.gov

Table 3: Cardiovascular Effects of M&B 28,767 in Animal Models

| Parameter | Animal Model/Preparation | Observed Effect |

|---|---|---|

| Platelet Count | Anesthetized Rats | Immediate, dose-related thrombocytopenia nih.gov |

Vasodepressor Effects

The preclinical evaluation of prostaglandin analogues in animal models is a critical step in understanding their potential therapeutic applications. Studies on derivatives of 11-Deoxy-Prostaglandin E1 (this compound) have provided insights into their hemodynamic effects. In one such study, the pharmacological effects of M&B 28,767, a (+/-)-11-deoxy-16-phenoxy-17,18,19,20-tetranor prostaglandin E1 analogue, were investigated in anaesthetized rats. nih.gov

Intravenous administration of this compound demonstrated a dose-dependent impact on blood pressure. While lower doses (1-2 micrograms kg-1) were associated with transient and statistically insignificant pressor effects in some animals, higher doses (3-10 micrograms kg-1) consistently produced sharp depressor effects. nih.gov This suggests a vasodepressor role for this this compound derivative at higher concentrations. The sensitivity to such compounds can vary between different animal species, a factor that is often considered in pharmacological studies. nih.gov

For comparative context, other prostaglandins (B1171923) have also been extensively studied for their vasodepressor activities. For instance, Prostaglandin E1 (PGE1) has been shown to reduce systemic blood pressure in dogs by inhibiting hypoxic pulmonary vasoconstriction. nih.gov The hypotensive effects of various compounds are often evaluated in multiple species, such as rats, guinea pigs, rabbits, and dogs, to understand the spectrum of their activity. nih.gov

| Compound | Animal Model | Dose (intravenous) | Observed Effect |

|---|---|---|---|

| M&B 28,767 ((+/-)-11-deoxy-16-phenoxy-17,18,19,20-tetranor prostaglandin E1) | Anaesthetized Rats | 1-2 micrograms kg-1 | Transient, small pressor effects (not statistically significant) |

| M&B 28,767 ((+/-)-11-deoxy-16-phenoxy-17,18,19,20-tetranor prostaglandin E1) | Anaesthetized Rats | 3-10 micrograms kg-1 | Sharp depressor effects |

This table summarizes the observed in vivo vasodepressor effects of an this compound derivative in an animal model. nih.gov

Ductus Arteriosus Patency Modulation (e.g., Porcine Ductus Arteriosus)

Animal models are indispensable for studying the mechanisms of ductus arteriosus closure and for evaluating potential therapeutic interventions. The porcine model, specifically using premature piglets, has been identified as a valuable tool in this area of research. researchgate.net Studies have shown that the anatomy and morphology of the PDA in premature piglets closely resemble that of premature human infants, making it a viable anatomical model. researchgate.net

In neonatal foals, another animal model, the closure of the ductus arteriosus has been studied using echocardiography. mdpi.com These studies help in understanding the natural timeline of closure and the factors that might influence it. The use of various animal models, including dogs, is also common in the study of PDA. merckvetmanual.comcapes.gov.brvcahospitals.comiastate.edu

The selection of an appropriate animal model is crucial for the relevance of the research findings. For instance, over 20 different transgenic mouse models of PDA have been described, which have been instrumental in identifying key regulatory pathways in ductus arteriosus development and closure. nih.govnih.gov

| Measurement | Premature Piglets (100-day gestation) | Premature Human Infants (23-27 week gestation) | P-value |

|---|---|---|---|

| Median PDA Diameter (Aortic End) | 3.2 mm (IQR 3.0-4.0) | 4.4 mm (IQR 3.3-4.9) | 0.018 |

| Median PDA Diameter (Pulmonary Arterial End) | 2.8 mm (IQR 2.3-3.5) | 3.1 mm (IQR 2.2-4.4) | 0.64 |

| Median PDA Length | 7.6 mm (IQR 7.3-9.6) | 8.4 mm (IQR 6.0-11.6) | 0.89 |

This table presents a comparison of the anatomical measurements of the patent ductus arteriosus (PDA) in premature piglets and human infants, highlighting the utility of the porcine model. researchgate.net

Methodological Considerations and Model Utility in Preclinical Research

Selection and Validation of Animal Models for Specific Disease Contexts

The selection of an appropriate animal model is a cornerstone of meaningful preclinical research, particularly in the cardiovascular field. revespcardiol.orgnih.govresearchgate.netstanford.edu The choice of model should be driven by the specific research question, taking into account the anatomical, physiological, and genetic similarities to the human condition being studied. nih.gov For instance, in cardiovascular research, models are chosen to best replicate the pathophysiology of conditions like heart failure or atherosclerosis. nih.gov

The validation of these models is equally critical. In the context of patent ductus arteriosus, mouse models have been extensively developed and validated, with over 20 transgenic models helping to elucidate the genetic pathways involved in the condition. nih.govnih.gov Similarly, the premature piglet model has been validated by comparing the anatomical features of its PDA to that of human neonates, demonstrating a significant morphological resemblance. researchgate.net The use of dogs as a model for PDA is also well-documented, with certain breeds showing a predisposition to the condition. merckvetmanual.comvcahospitals.com

In broader cardiovascular research, various animal models, including those for hypertension, are among the most utilized, and their contribution to the development of effective human treatments underscores their importance. researchgate.net The principles of animal selection often involve considerations of the animal's health status, the need for proper housing and care, and the potential impact of anesthetics and other drugs on the cardiovascular system. researchgate.net

Challenges in Translational Research from Animal Models

Despite the indispensable role of animal models, the translation of preclinical findings to human clinical trials is fraught with challenges. nih.govosf.ionih.govresearchgate.net A significant hurdle is the inherent biological differences between species, including genetic variations and differences in metabolic pathways, which can lead to discrepancies in how a potential therapeutic is processed and its ultimate effect. nih.govosf.io

Reproducibility of results is another major challenge. nih.govosf.ionih.gov Factors such as the specific strain of the animal, their housing conditions, and variations in experimental protocols across different laboratories can all contribute to inconsistent outcomes. nih.gov This lack of reproducibility can hinder the progress of promising therapies from the preclinical to the clinical stage.

Furthermore, the complexity of human diseases is often difficult to fully replicate in animal models. osf.iofrontiersin.org Artificially induced diseases in a laboratory setting may not encompass the full spectrum of a naturally occurring human condition. osf.io Overcoming these translational gaps requires a concerted effort to standardize research protocols, promote data sharing, and continuously refine animal models to better mimic human diseases. nih.govmdpi.com The development of alternative research models, such as in vitro systems and computational simulations, also offers a promising avenue to complement and potentially reduce the reliance on animal studies in the future. nih.gov

Emerging Research Perspectives on 11 Deoxy Prostaglandin E1

Computational Modeling and Receptor Docking Studies

Computational modeling and receptor docking simulations are powerful tools for elucidating the molecular interactions between a ligand, such as 11-Deoxy-PGE1, and its target receptors. These in silico approaches provide valuable insights into binding affinities and modes of interaction, which can guide the design of new and more selective therapeutic agents.

Recent studies have employed homology modeling to construct three-dimensional structures of prostanoid receptors, which are G-protein-coupled receptors (GPCRs) and thus challenging to crystallize. For instance, homology models of the human EP1 and EP4 receptors have been developed using the crystal structure of bovine rhodopsin as a template. nih.govresearchgate.net These models are then used for docking studies with various prostanoid ligands, including this compound.

A notable study on the human EP4 receptor involved docking this compound to a refined homology model. researchgate.net The results showed a good correlation between the calculated docking scores and the experimentally observed biological activity, with a rank order of Rivenprost > CAY10684 > PGE1 ≈ PGE2 > this compound ≈ 11-dexoy-PGE2 > 8-aza-11-deoxy-PGE1. researchgate.net Such studies help to identify key amino acid residues within the receptor's binding pocket that are crucial for ligand recognition and activation. The docking of this compound, alongside other prostaglandins (B1171923), into the EP4 receptor model revealed the shape of the binding pocket and the potential interactions that govern its binding. researchgate.net

The general methodology for such studies involves constructing and optimizing the three-dimensional structure of the ligand and then using a docking program to place it within the binding site of the receptor model. nih.gov The binding site is typically defined based on existing structure-activity relationship (SAR) data and information from site-directed mutagenesis experiments. nih.gov The final docked poses are then scored based on factors like intermolecular energies and geometric complementarity, with the results validated against experimental binding data. nih.gov Molecular dynamics simulations can further refine the model of the ligand-receptor complex, providing insights into its stability and conformational changes in a simulated physiological environment. nih.govnih.gov

Potential as a Research Tool for Prostanoid Receptor Characterization

This compound has proven to be a valuable research tool for the characterization of prostanoid receptors, particularly the EP receptor subtypes (EP1, EP2, EP3, and EP4). acs.orgbertin-bioreagent.com Its utility stems from its distinct binding profile, which differs from that of endogenous prostaglandins like PGE2.

Initially, this compound was reported as a selective agonist for the EP2 receptor, albeit with lower potency than PGE2. bertin-bioreagent.comsapphirebioscience.com However, subsequent and more comprehensive studies have revealed a more complex, non-selective agonist profile. acs.org These studies, which involved expressing cloned mouse prostanoid receptors in Chinese hamster ovary (CHO) cells, determined the binding affinities (Ki values) of this compound for each of the four EP receptor subtypes. The results demonstrated that this compound binds with the highest affinity to the EP3 receptor, where it is nearly as potent as PGE1. acs.org Its affinity for the other EP receptors is considerably lower. acs.orgcancer.gov

The differential binding affinities of this compound across the EP receptor subtypes make it a useful tool for distinguishing between them in various experimental systems. For instance, the compound's ability to bind to EP2 and EP4 receptors, but with different affinities, can help in the pharmacological dissection of responses mediated by these two closely related receptors. cancer.gov Furthermore, its potent activity at the EP3 receptor allows for the specific investigation of signaling pathways coupled to this receptor subtype. acs.orgcancer.gov

The compound has been used in various in vitro and in vivo studies to probe the function of EP receptors. For example, it has been shown to induce FOXp3 expression in Treg cells, a response mediated through EP2 and EP4 receptors. acs.org It has also been used to study the relaxation of vascular smooth muscle, where it acts as a potent relaxant agent, with its effects being compared to other EP receptor agonists to characterize the receptor subtype involved. mdpi.com

Table 1: Binding Affinities (Ki values in nM) of this compound for Mouse EP Receptor Subtypes

Future Directions in Synthetic Chemistry for 11-Deoxy-Prostaglandin E1 Analogues

The synthesis of prostaglandins and their analogues has been a major focus of organic chemistry for decades, leading to the development of numerous innovative synthetic strategies. The total synthesis of this compound itself has been reported, providing a foundation for the creation of new analogues. acs.orgnih.gov Future research in this area is likely to focus on the development of more efficient, stereoselective, and diverse synthetic routes to novel this compound analogues with tailored biological activities.

One promising direction is the application of modern synthetic methodologies that have proven successful in the broader field of prostaglandin (B15479496) synthesis. researchgate.net These include:

Metathesis Reactions: Both ring-closing metathesis (RCM) and cross-metathesis have become powerful tools for the construction of the cyclopentane (B165970) core and the introduction of side chains in prostaglandin synthesis. mdpi.comresearchgate.net These methods could be adapted to create a wide array of this compound analogues with modified side chains.

Enzymatic Resolutions: The use of enzymes, such as lipases, to achieve the kinetic resolution of racemic intermediates is a well-established and highly effective strategy for obtaining enantiomerically pure prostaglandins. researchgate.net This approach can be integrated into synthetic routes for this compound analogues to ensure the desired stereochemistry, which is critical for biological activity.

Transition Metal-Catalyzed Reactions: The systematic use of transition metal-mediated reactions, such as palladium-catalyzed cross-coupling reactions, offers efficient and versatile methods for forming key carbon-carbon bonds in the synthesis of complex molecules like prostaglandins. researchgate.net

Combinatorial and Parallel Synthesis: The development of solid-phase synthesis and parallel synthesis techniques allows for the rapid generation of libraries of prostaglandin analogues. acs.org Applying these high-throughput methods to the this compound scaffold would enable the exploration of a much larger chemical space, facilitating the discovery of new compounds with optimized receptor selectivity and therapeutic potential.

Furthermore, the synthesis of structurally related compounds, such as 11-deoxy-8-azaprostaglandin E1 and the potent bronchodilator doxaprost (B1670898) ((+/-)-15-methyl-11-deoxy PGE1), demonstrates the feasibility of introducing significant structural modifications to the 11-deoxy prostaglandin core. acs.orgnih.gov Future synthetic efforts will likely build upon these successes, exploring a wider range of heterocyclic analogues and substitutions at various positions to fine-tune the pharmacological properties of these compounds. The creation of lactone derivatives of this compound analogues could also be explored as a strategy to develop prodrugs with altered pharmacokinetic profiles. mdpi.com

Q & A

Q. What steps ensure reproducibility when replicating this compound receptor binding assays?

- Protocol : Document receptor transfection efficiency (flow cytometry) and ligand batch variability. Share raw data (e.g., saturation binding curves) in public repositories. Adhere to ARRIVE guidelines for preclinical reporting .

- Troubleshooting : If potency differs across labs, verify cell passage number, serum-free conditions, and ligand stability (e.g., freeze-thaw cycles).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.